N-phenethyl-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide
Description
Properties
IUPAC Name |
N-(2-phenylethyl)-N-(pyridin-2-ylmethyl)-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3OS/c26-22(21-24-19-11-4-5-12-20(19)27-21)25(16-18-10-6-7-14-23-18)15-13-17-8-2-1-3-9-17/h1-12,14H,13,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZJSZLGBYYXXGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN(CC2=CC=CC=N2)C(=O)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-phenethyl-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide typically involves multiple steps, starting with the construction of the benzo[d]thiazole core One common approach is the cyclization of 2-aminobenzothiazole with an appropriate carboxylic acid derivative
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This could involve the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to improve yield and reduce reaction times. The choice of solvents, catalysts, and reaction conditions would be carefully controlled to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-phenethyl-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, N-phenethyl-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide has shown potential as a bioactive molecule. It may be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: The compound has been investigated for its medicinal properties, including its potential as an anti-inflammatory, antioxidant, or anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound may find applications in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable asset in various manufacturing processes.
Mechanism of Action
The mechanism by which N-phenethyl-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations:
- Receptor Affinity: Piperidinyl-substituted analogues (e.g., 3j) exhibit nanomolar affinity for histamine receptors (H3R), suggesting the importance of cyclic amine substituents in receptor binding .
- Antimicrobial Activity : Piperazine hybrids (e.g., 26a ) demonstrate potent anti-tubercular activity (MIC: 0.78 mg/mL) attributed to trifluoromethyl (-CF3) groups enhancing target (DprE1) binding and reducing cytotoxicity .
- Lipophilicity vs.
Structure-Activity Relationships (SAR)
- N-Substituents: Phenethyl Groups: Enhance hydrophobic interactions with receptor pockets (e.g., H3R in ) .
- Benzothiazole Core : Critical for π-π stacking and planar interactions with enzymatic or receptor binding sites .
Pharmacokinetic and Toxicity Considerations
- Metabolic Stability : Piperazine and pyridinyl groups may improve metabolic stability compared to aliphatic amines (e.g., cycloheptyl in 3k ) .
- Cytotoxicity: Compounds with -CF3 substituents (e.g., 26a) show lower cytotoxicity (24.56% inhibition at 0.78 mg/mL) compared to non-halogenated analogues .
Biological Activity
N-phenethyl-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, characterization, and various pharmacological effects supported by recent research findings.
- Molecular Formula: C22H19N3OS
- Molecular Weight: 373.5 g/mol
- CAS Number: 1286727-19-2
The structural characteristics of the compound contribute to its interaction with biological targets, influencing its pharmacological profile.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including this compound. It has demonstrated significant inhibitory effects against various bacterial and fungal strains.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|---|
| Escherichia coli | 15 | 32 |
| Staphylococcus aureus | 18 | 16 |
| Candida albicans | 12 | 64 |
These results indicate that the compound may serve as a potential candidate for developing new antimicrobial agents .
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. It exhibited notable activity in scavenging free radicals, which is critical for preventing oxidative stress-related diseases. The antioxidant activity was assessed using DPPH and hydroxyl radical scavenging assays, yielding IC50 values that suggest significant efficacy compared to standard antioxidants .
Anticancer Activity
In vitro studies have shown that this compound possesses anticancer properties, particularly against various cancer cell lines:
| Cell Line | Growth Inhibition (%) | IC50 (μM) |
|---|---|---|
| HeLa (cervical cancer) | 54.25 | 10 |
| HepG2 (liver cancer) | 38.44 | 15 |
| MCF7 (breast cancer) | 42.00 | 12 |
These findings indicate that the compound selectively inhibits cancer cell proliferation while exhibiting lower toxicity towards normal cells .
The mechanism through which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may act as an inhibitor of specific kinases involved in cell signaling pathways related to inflammation and cancer progression . Molecular docking studies have indicated favorable binding interactions with target proteins, supporting its potential as a therapeutic agent.
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A recent study demonstrated that the compound effectively inhibited both Gram-positive and Gram-negative bacteria, with a focus on its mechanism of action involving disruption of bacterial cell walls .
- Antioxidant Properties : Another research highlighted the compound's ability to scavenge free radicals, suggesting its role in mitigating oxidative stress in cellular environments .
- Cancer Cell Line Testing : In vitro tests on various cancer cell lines revealed significant growth inhibition, indicating the need for further exploration into its anticancer mechanisms and potential clinical applications .
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of N-phenethyl-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide, and how can reaction yields be optimized?
The synthesis typically involves multi-step routes, including:
- Thiazole ring formation via cyclization of thioamides and haloketones under acidic/basic conditions .
- Amidation reactions to introduce substituents, such as coupling phenethylamine or pyridinylmethyl groups to the benzo[d]thiazole core. Solvent selection (e.g., DMSO or DMF) and catalysts (e.g., palladium for Suzuki coupling) are critical for yield optimization .
- Purification via column chromatography (e.g., hexane/ethyl acetate gradients) or preparative TLC, achieving >95% purity .
Q. Which analytical techniques are most reliable for structural elucidation and purity assessment of this compound?
- 1H/13C NMR spectroscopy confirms substituent integration and stereochemistry, with characteristic peaks for the pyridine (δ ~8.5 ppm) and thiazole moieties .
- HPLC (e.g., C18 columns with acetonitrile/water gradients) verifies purity (>98% in optimized syntheses) .
- Mass spectrometry (ESI-MS) validates molecular weight, with m/z values matching theoretical calculations .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- In vitro anti-inflammatory screening using COX-2 inhibition assays (e.g., ELISA-based methods) .
- Cytotoxicity profiling against cancer cell lines (e.g., MTT assays), with IC50 values compared to reference drugs .
Advanced Research Questions
Q. How can computational approaches enhance the understanding of its structure-activity relationships (SAR) and target binding?
- Molecular docking (e.g., AutoDock Vina) predicts interactions with biological targets (e.g., acetylcholinesterase for Alzheimer’s applications) by analyzing binding energies and poses .
- MD simulations assess stability of ligand-target complexes over time, identifying key residues (e.g., π-π stacking with aromatic amino acids) .
- QSAR models integrate electronic (e.g., HOMO/LUMO) and steric descriptors to optimize substituents for enhanced activity .
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-response reevaluation : Test broader concentration ranges to identify non-linear effects .
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
- Orthogonal assays : Validate findings using complementary techniques (e.g., SPR for binding affinity alongside enzymatic assays) .
Q. How can crystallographic data improve mechanistic insights or synthetic reproducibility?
- Single-crystal X-ray diffraction (e.g., SHELXL refinement) resolves stereochemical ambiguities, confirming bond angles and dihedral angles critical for activity .
- Cambridge Structural Database (CSD) cross-referencing identifies analogous structures to guide synthetic modifications (e.g., substituting pyridine with morpholine) .
Q. What advanced derivatization methods can enhance its pharmacokinetic properties?
- C-H amidation : Direct functionalization of the thiazole ring using thermal or photochemical conditions (e.g., (NH4)2S2O8 in DMSO at 50°C) introduces solubilizing groups (e.g., adamantyl) .
- Metal complexation : Coordination with Mn(II) or Ru(II) ions improves stability and bioavailability, as shown for related thiazole-carboxamides .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
